

# Characterization of PPZ-A10 Lipid Nanoparticle Size and Polydispersity Index

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## Compound of Interest

Compound Name: PPZ-A10

Cat. No.: B11927929

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The ionizable lipid **PPZ-A10** has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics.[1] The physical characteristics of these LNPs, particularly their size (hydrodynamic diameter) and polydispersity index (PDI), are critical quality attributes that significantly influence their in vivo performance, including biodistribution, cellular uptake, and transfection efficiency. This application note provides a detailed overview of the characterization of **PPZ-A10** LNP size and PDI, including experimental protocols for their formulation and measurement using Dynamic Light Scattering (DLS).

## Data Presentation

The size and PDI of LNPs formulated with **PPZ-A10** are highly dependent on the molar ratio of their lipid components. A study by Ni et al. (2022) investigated various formulations of LNPs containing **PPZ-A10**, cholesterol, C18PEG2K, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The top-performing formulation, designated LNP-A10, demonstrated preferential delivery of mRNA to immune cells. The key physical characteristics of LNP-A10 and other evaluated formulations are summarized below.

Formulation	Molar Ratio (PPZ-A10:Cholesterol:C18PEG2K:DOPE)	Diameter (nm)	Polydispersity Index (PDI)
LNP-A10	35:46.5:2.5:16	85.3	0.12
Ratio 1	30:30:1:39	95.8	0.15
Ratio 3	45:39.5:2.5:13	105.4	0.18
Ratio 4	50:35:2.5:12.5	115.2	0.21

## Experimental Protocols

### PPZ-A10 LNP Formulation

This protocol describes the formulation of **PPZ-A10** LNPs using a microfluidic mixing method, adapted from the procedures described by Ni et al. (2022).

Materials:

- **PPZ-A10**
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C18PEG2K)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Ethanol, anhydrous
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- mRNA cargo in citrate buffer
- Microfluidic mixing device (e.g., NanoAssemblr®)

**Procedure:**

- **Lipid Stock Preparation:**
  - Prepare individual stock solutions of **PPZ-A10**, cholesterol, C18PEG2K, and DOPE in anhydrous ethanol at the desired concentrations.
- **Lipid Mixture Preparation:**
  - Combine the lipid stock solutions in the desired molar ratios (as specified in the data table) to create the final lipid mixture in ethanol.
- **Aqueous Phase Preparation:**
  - Dilute the mRNA cargo to the desired concentration in 50 mM citrate buffer (pH 4.0).
- **Microfluidic Mixing:**
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture into one syringe and the aqueous mRNA solution into another.
  - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
  - Initiate the mixing process to form the LNPs.
- **Dialysis:**
  - Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
- **Sterilization:**
  - Filter the dialyzed LNPs through a 0.22 µm sterile filter.
- **Storage:**
  - Store the final LNP formulation at 4°C.

## LNP Size and PDI Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter and PDI of **PPZ-A10** LNPs using a DLS instrument (e.g., Malvern Zetasizer).

Materials:

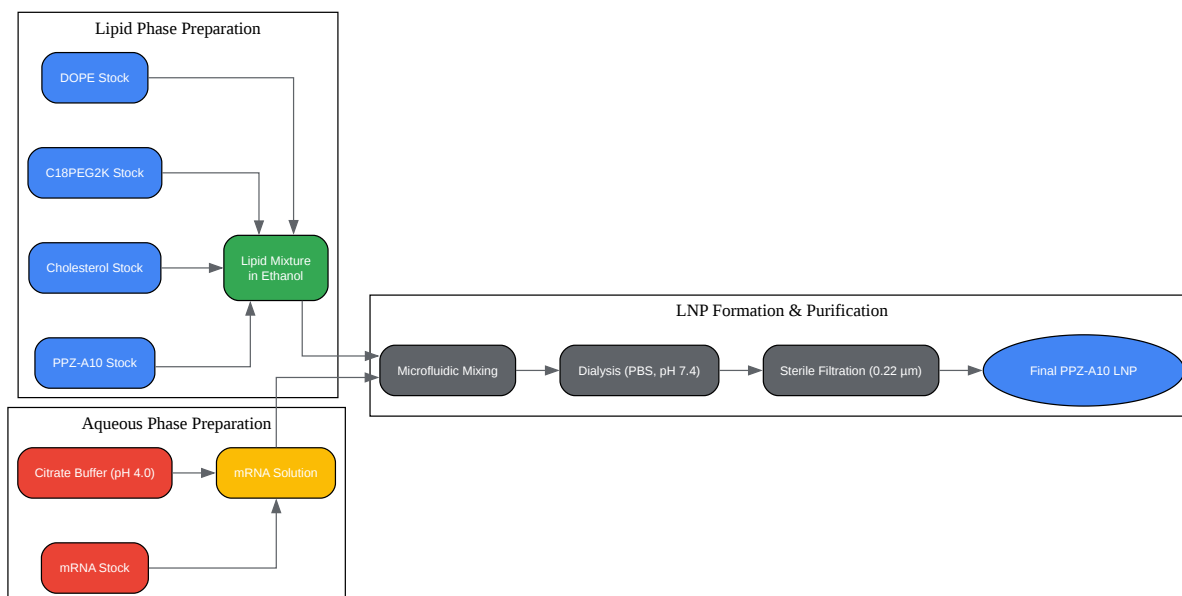
- **PPZ-A10** LNP suspension
- Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22  $\mu\text{m}$  filter
- Disposable DLS cuvettes

Procedure:

- Instrument Preparation:
  - Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
- Sample Preparation:
  - Dilute the **PPZ-A10** LNP suspension in filtered PBS (pH 7.4) to an appropriate concentration. The optimal concentration will depend on the instrument and should be determined empirically to achieve a stable count rate (typically between 100 and 500 kcps). A starting dilution of 1:100 is recommended.
  - Gently mix the diluted sample by pipetting up and down. Avoid vortexing, as this can induce aggregation.
- Measurement:
  - Transfer the diluted LNP sample to a clean, dust-free DLS cuvette.
  - Place the cuvette in the instrument's sample holder.
  - Set the measurement parameters in the software:

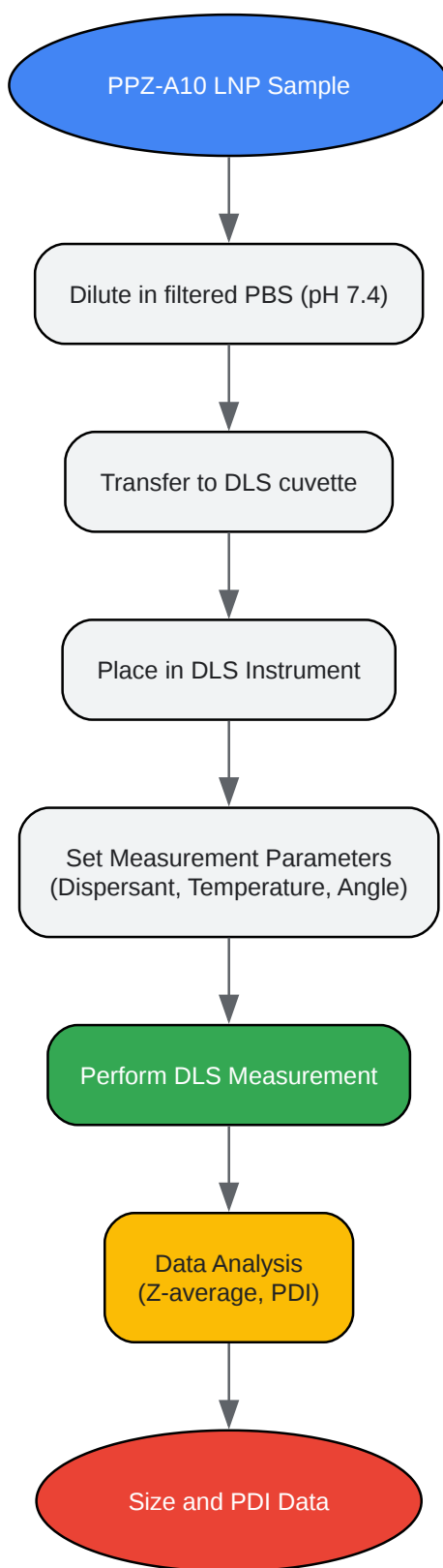
- Dispersant: Select water (or PBS) and ensure the correct viscosity and refractive index are entered.
- Equilibration Time: Set an equilibration time of at least 60 seconds to allow the sample to reach thermal equilibrium.
- Measurement Angle: Use a 173° backscatter angle for sizing nanoparticles.
- Number of Measurements: Set to at least three measurements per sample.
- Analysis Model: Use the "General Purpose" or "Cumulants" analysis model.
- Data Acquisition and Analysis:
  - Start the measurement.
  - After the measurements are complete, the software will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
  - The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a homogenous population.[\[2\]](#)

## Mandatory Visualizations



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Caption: Workflow for the formulation of **PPZ-A10** lipid nanoparticles.



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Caption: Experimental workflow for DLS characterization of **PPZ-A10** LNPs.

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## References

- 1. Crossmark [[crossmark.crossref.org](https://crossmark.crossref.org)]
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